molecular formula C8H5Cl4N B13784225 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole

4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole

Cat. No.: B13784225
M. Wt: 256.9 g/mol
InChI Key: GIWAOIJOGCCAFF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by the presence of chlorine atoms at positions 4, 5, 6, and 7 on the isoindole ring

Preparation Methods

The synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with suitable amines under specific conditions. One common method includes refluxing the anhydride with 2-aminoimidazole in acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroisoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Mechanism of Action

The mechanism by which 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chlorine substitutions, which confer distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5Cl4N

Molecular Weight

256.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H5Cl4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2

InChI Key

GIWAOIJOGCCAFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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